4-Tert-butyl-5-cyclopropoxypicolinaldehyde
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Overview
Description
4-Tert-butyl-5-cyclopropoxypicolinaldehyde is an organic compound with the molecular formula C13H17NO2 It features a tert-butyl group, a cyclopropoxy group, and an aldehyde functional group attached to a picoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-5-cyclopropoxypicolinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Picoline Ring: The picoline ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropoxylation: The cyclopropoxy group is added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Aldehyde Formation: The aldehyde functional group is introduced by oxidation of a corresponding alcohol or through formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-5-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and cyclopropoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: 4-Tert-butyl-5-cyclopropoxypicolinic acid
Reduction: 4-Tert-butyl-5-cyclopropoxypicolinyl alcohol
Substitution: Products vary based on the substituents introduced
Scientific Research Applications
4-Tert-butyl-5-cyclopropoxypicolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-5-cyclopropoxypicolinaldehyde depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The tert-butyl and cyclopropoxy groups may influence the compound’s hydrophobicity and steric interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-5-methoxypicolinaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Tert-butyl-5-ethoxypicolinaldehyde: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
4-Tert-butyl-5-propoxypicolinaldehyde: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
4-Tert-butyl-5-cyclopropoxypicolinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy groups
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-tert-butyl-5-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)11-6-9(8-15)14-7-12(11)16-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
WILSTCFAQVXXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NC(=C1)C=O)OC2CC2 |
Origin of Product |
United States |
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